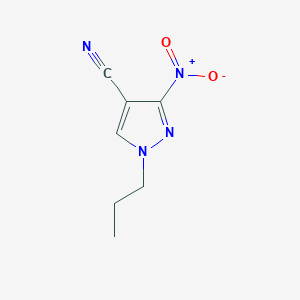

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 199.16 g/mol. The compound features a pyrazole ring substituted at the 3-position with a nitro group and at the 4-position with a carbonitrile group, contributing to its unique chemical reactivity and biological activity compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Iron-catalyzed reactions : Utilizing diarylhydrazones and vicinal diols to form substituted pyrazoles.

- Triflylation methods : Employing hydrazine-mediated skeletal remodeling under mild conditions.

- Copper-catalyzed cycloaddition reactions : Providing a straightforward approach to constructing pyrazoles from arylglycines.

These methods allow for the generation of various derivatives with potentially enhanced biological activities .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Insecticidal Activity : Similar compounds have demonstrated insecticidal properties, suggesting potential applications in agricultural pest control .

- Antifungal Activity : Studies have indicated that pyrazole derivatives can inhibit fungal growth, providing avenues for antifungal drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Insecticidal | Potential use in agricultural pest control | |

| Antifungal | Inhibits fungal growth |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

- Structure–Activity Relationship (SAR) : A study investigating various pyrazole derivatives revealed that modifications at specific positions significantly affect their biological activity. For instance, the presence of both nitro and carbonitrile groups enhances the compound's reactivity and biological efficacy .

- Toxicology Assessments : Preliminary toxicity studies indicate that while this compound is effective against pathogens, it exhibits low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile has shown promising results in medicinal chemistry, particularly for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 breast cancer cells .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

The biological activities of this compound are notable:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially leading to inhibition or modulation of key biological pathways.

- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism likely involves disrupting bacterial cell membranes or inhibiting metabolic pathways .

Industrial Applications

In addition to its medicinal and biological significance, this compound serves as a versatile building block in chemical manufacturing:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex pharmaceutical compounds and agrochemicals, contributing to the development of new materials .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Antimicrobial Screening : A study evaluated several pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Evaluation : In experiments assessing cytotoxicity against various cancer cell lines, this compound exhibited significant growth inhibition, indicating potent anticancer effects .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a targeted therapy in oncology .

Análisis De Reacciones Químicas

Nucleophilic Substitution and Coupling Reactions

The nitrile group at position 4 and the nitro group at position 3 participate in nucleophilic substitution and coupling reactions. For example:

-

Azo-coupling with aryl diazonium salts forms triazenpyrazole derivatives (e.g., 9a–e ) under mild conditions (0–5°C, 2–4 hours) in ethanol/water mixtures. These reactions yield products with antimicrobial activity .

-

Mechanism : The amino group at position 5 of pyrazole (if present) reacts with diazonium salts to form azo linkages, stabilized by resonance with the nitrile group .

Representative Reaction Data :

Cycloaddition and Cyclization Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions and annulation reactions:

-

Ring expansion with α,β-unsaturated carbonyl compounds forms pyrazolo[3,4-b]pyridines via a 6π-electrocyclization mechanism .

-

Mechanism : The nitro group stabilizes intermediates through resonance, while the nitrile group enhances electrophilicity at adjacent carbons .

Example :

Reaction with ethyl acrylate under reflux in toluene yields fused bicyclic compounds with potential fluorescence properties .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs due to its dual electrophilic (nitrile) and nucleophilic (pyrazole N-atom) sites:

-

Three-component synthesis with malononitrile and phenylhydrazine produces 5-amino-pyrazole-4-carbonitriles using Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@Tannic acid as a catalyst (20–25 Hz ball milling, 15–20 min, 85–95% yields) .

-

Mechanism : The nitrile group undergoes Knoevenagel condensation with aldehydes, followed by hydrazine cyclization .

Optimized Conditions :

| Catalyst Loading (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 0.1 | Solvent-free | 15 | 95 |

| 0.05 | Solvent-free | 25 | 85 |

Functional Group Transformations

-

Nitrile hydrolysis : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, reflux), the nitrile group converts to a carboxylic acid, yielding 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (79% yield) .

-

Nitro reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, enabling further derivatization.

Characterization Data :

Propiedades

IUPAC Name |

3-nitro-1-propylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSJESPPLDGVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70814717 | |

| Record name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61717-04-2 | |

| Record name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.